molecular formula C17H22N2O3 B4575824 7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B4575824
M. Wt: 302.37 g/mol
InChI Key: ZTTSYAGXZUCEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione is 302.16304257 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topoisomerase Inhibition

Research has shown that the positioning of methyl groups on the C-7 piperazine ring of fluoroquinolones, which are structurally related to 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione, influences their potency against the mammalian enzyme topoisomerase II. These studies highlight the importance of structural modifications in enhancing the activity of such compounds against specific biological targets, which is crucial for developing therapeutic agents (Gootz et al., 1994).

Antibacterial and Antitubercular Activities

The synthesis and evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have demonstrated promising antitubercular agents against Mycobacterium tuberculosis. This research suggests that derivatives of 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione could be potent candidates for tuberculosis treatment (Kantevari et al., 2011).

Synthesis and Antibacterial Activity

A study on the synthesis and antibacterial activity of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, including similar compounds, has been conducted. These compounds were synthesized using different substituted isatins and evaluated for their antibacterial activities against human pathogenic bacteria, indicating their potential as antibacterial agents (Vinoth et al., 2021).

Anti-corrosion Performance

8-Hydroxyquinoline derivatives, structurally similar to the compound of interest, have been studied for their anti-corrosion potency in acidic mediums for mild steel. These studies are crucial for industrial applications where corrosion resistance is of paramount importance (Douche et al., 2020).

Cancer Research

Research on 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound derived from 6,7-dichloroquinoline-5,8-dione, has shown its anticancer activity by investigating its effects on lung carcinoma cells. This study highlights the potential of 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione derivatives in cancer treatment (Hsu et al., 2008).

Properties

IUPAC Name

7,7-dimethyl-3-(piperidine-1-carbonyl)-6,8-dihydro-1H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2)9-13-11(14(20)10-17)8-12(15(21)18-13)16(22)19-6-4-3-5-7-19/h8H,3-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSYAGXZUCEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)N3CCCCC3)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.